Benzenethiol, 2-(2-methylpropyl)-
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Overview
Description
Benzenethiol, 2-(2-methylpropyl)-: is an organic compound with the molecular formula C10H14S. It is a derivative of benzenethiol, where the benzene ring is substituted with a 2-(2-methylpropyl) group. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 2-(2-methylpropyl)- typically involves the alkylation of benzenethiol with an appropriate alkyl halide. One common method is the Friedel-Crafts alkylation, where benzenethiol reacts with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods: Industrial production of Benzenethiol, 2-(2-methylpropyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Benzenethiol, 2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
Benzenethiol, 2-(2-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzenethiol, 2-(2-methylpropyl)- involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and redox homeostasis .
Comparison with Similar Compounds
Benzenethiol: The parent compound, lacking the 2-(2-methylpropyl) substitution.
2-Isobutylbenzenethiol: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: Benzenethiol, 2-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
Molecular Formula |
C10H14S |
---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-(2-methylpropyl)benzenethiol |
InChI |
InChI=1S/C10H14S/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
LALTVKWALMXFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC=C1S |
Origin of Product |
United States |
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